Compound Description: NT-0249 is a novel small molecule inhibitor of the NLRP3 inflammasome. [] Preclinical studies have demonstrated its potency and selectivity in inhibiting NLRP3, reducing inflammatory biomarkers, and decreasing mature IL-1β levels. [] NT-0249 shows promise as a therapeutic agent for NLRP3-associated inflammatory diseases, including cryopyrin-associated periodic syndrome (CAPS). []
PF-06459988
Compound Description: PF-06459988 is a third-generation, irreversible inhibitor designed to target T790M-containing double mutant EGFRs, specifically L858R/T790M and Del/T790M. [] This compound demonstrates high potency and selectivity for these drug-resistant mutants while sparing wild-type EGFR, thereby potentially reducing adverse effects associated with first-generation EGFR tyrosine kinase inhibitors. []
Compound Description: AZD4205 functions as a potent and selective inhibitor of Janus Kinase 1 (JAK1). [] This compound demonstrates significant potential for treating various diseases associated with constitutive activation of the JAK/STAT pathway. Notably, AZD4205 exhibits enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer models. []
Compound Description: MK-8033 is a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, exhibiting a unique preference for binding to the activated conformation of c-Met. [] This selectivity for the activated state of c-Met distinguishes MK-8033 from other inhibitors and might offer potential advantages in terms of efficacy and safety. []
Compound Description: AMG 337 stands out as a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound exhibits favorable pharmacokinetic properties and effectively inhibits MET phosphorylation in vivo, leading to robust antitumor activity in MET-dependent cancer models. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.